Product packaging for 3-methyl-1,2-oxazole-4-carbaldehyde(Cat. No.:CAS No. 1064458-79-2)

3-methyl-1,2-oxazole-4-carbaldehyde

Cat. No.: B1519055
CAS No.: 1064458-79-2
M. Wt: 111.1 g/mol
InChI Key: GIZWEMLWGDLZLZ-UHFFFAOYSA-N
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Description

3-methyl-1,2-oxazole-4-carbaldehyde is a chemical compound with the molecular formula C5H5NO2 and a molecular weight of 111.10 g/mol [ ]. Its structure is based on the isoxazole heterocycle, a five-membered ring containing oxygen and nitrogen atoms, which is a privileged scaffold in medicinal chemistry and drug discovery. As a versatile organic building block , this compound features a reactive aldehyde group that allows for further synthetic modifications, making it a valuable intermediate for constructing more complex molecules. Researchers utilize such isoxazole derivatives in the synthesis of compounds for various pharmacological investigations. Scientific literature indicates that structural analogs, specifically isoxazole derivatives, have been studied for their immunosuppressive and anti-inflammatory properties [ ]. For instance, certain derivatives have been shown to inhibit the proliferation of human peripheral blood mononuclear cells (PBMCs) and suppress the production of pro-inflammatory cytokines like TNF-α [ ]. Another research area for related compounds explores their potential pro-apoptotic activity, with some molecules demonstrated to induce the expression of caspases and other apoptotic markers in cell models [ ]. This product is intended for research purposes as a chemical reference standard and synthetic intermediate. It is strictly for use in laboratory settings. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H5NO2 B1519055 3-methyl-1,2-oxazole-4-carbaldehyde CAS No. 1064458-79-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-1,2-oxazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO2/c1-4-5(2-7)3-8-6-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIZWEMLWGDLZLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC=C1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1064458-79-2
Record name 3-methyl-1,2-oxazole-4-carbaldehyde
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Synthetic Methodologies for 3 Methyl 1,2 Oxazole 4 Carbaldehyde and Its Core Scaffold

Classical and Conventional Approaches to the 1,2-Oxazole Ring System

The synthesis of the 1,2-oxazole (isoxazole) ring is a well-established area of heterocyclic chemistry. The most common and classical methods involve the reaction of a three-carbon component with hydroxylamine (B1172632) or the cycloisomerization of suitable precursors. It is important to distinguish these methods from several other named reactions that are specific to the synthesis of the isomeric 1,3-oxazole ring.

A foundational and widely utilized method for the synthesis of isoxazoles involves the condensation of a 1,3-dicarbonyl compound or a synthetic equivalent with hydroxylamine. youtube.commisuratau.edu.ly This reaction proceeds through the initial formation of an oxime with one of the carbonyl groups, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic isoxazole (B147169) ring. youtube.com For the synthesis of a 3-methyl substituted isoxazole, a substrate such as ethyl acetoacetate (B1235776) is a suitable starting material. The reaction of ethyl acetoacetate with hydroxylamine hydrochloride in the presence of a base can lead to the formation of 3-methylisoxazol-5(4H)-one, which can then be further functionalized. nih.govorientjchem.org

Another powerful and more contemporary approach is the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgresearchgate.netias.ac.inorganic-chemistry.orgthieme-connect.com This reaction is often catalyzed by transition metals, with gold(III) chloride being a particularly effective catalyst. organic-chemistry.orgthieme-connect.com The process allows for the selective synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles under mild conditions by choosing the appropriate substituents on the starting acetylenic oxime. organic-chemistry.orgresearchgate.netorganic-chemistry.org

It is crucial to note that several classical named reactions in oxazole (B20620) synthesis, such as the Bredereck, Robinson-Gabriel, Fischer, Erlenmeyer-Plochl, and Davidson syntheses, are established methods for the preparation of 1,3-oxazoles and are not typically applied for the synthesis of the 1,2-oxazole (isoxazole) ring system. wikipedia.orgsynarchive.comresearchgate.netresearchgate.net Similarly, the Van Leusen oxazole synthesis utilizing TosMIC is a route to 1,3-oxazoles. organic-chemistry.org

Cycloisomerization Reactions

Cycloisomerization reactions provide a modern and efficient pathway to substituted isoxazoles. A key example is the gold(III)-catalyzed cycloisomerization of α,β-acetylenic oximes. organic-chemistry.orgias.ac.inthieme-connect.com This method offers high yields and excellent regioselectivity under mild reaction conditions, avoiding the harsh reagents sometimes required in more classical approaches. organic-chemistry.org The reaction mechanism is believed to involve the activation of the alkyne's triple bond by the gold catalyst, which facilitates the nucleophilic attack of the oxime nitrogen, leading to the cyclized product. organic-chemistry.org

Cycloisomerization of α,β-Acetylenic Oximes
Reactants α,β-Acetylenic oxime
Reagents/Catalysts AuCl₃, CuCl
General Conditions Mild, often at room temperature in a solvent like dichloromethane. organic-chemistry.org
Products Substituted isoxazoles
Advantages High yields, excellent regioselectivity, mild conditions, good functional group tolerance. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Bredereck and Robinson-Gabriel Syntheses

The Bredereck and Robinson-Gabriel syntheses are cornerstone methods in the field of 1,3-oxazole chemistry. The Bredereck reaction typically involves the reaction of α-haloketones with amides to produce 2,4-disubstituted or 2,4,5-trisubstituted 1,3-oxazoles. The Robinson-Gabriel synthesis is the intramolecular cyclization and dehydration of a 2-acylamino-ketone, usually in the presence of an acid catalyst like sulfuric acid or phosphorus pentoxide, to yield a 1,3-oxazole. wikipedia.orgsynarchive.comresearchgate.net These methods are not used for the synthesis of the 1,2-oxazole ring system.

Fischer Oxazole Synthesis

Discovered by Emil Fischer in 1896, the Fischer oxazole synthesis involves the reaction of a cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. organic-chemistry.org This reaction is a dehydration process that leads to the formation of 2,5-disubstituted 1,3-oxazoles. organic-chemistry.org The reactants are typically aromatic, and the reaction is carried out in an anhydrous solvent such as dry ether. organic-chemistry.org This method is specific to 1,3-oxazole formation.

Fischer Oxazole Synthesis
Reactants Cyanohydrin, Aldehyde
Reagents/Catalysts Anhydrous Hydrochloric Acid (HCl)
General Conditions Anhydrous ether
Products 2,5-Disubstituted 1,3-oxazoles
Reference organic-chemistry.org

Erlenmeyer-Plochl Reaction

The Erlenmeyer-Plochl reaction is a classical method for the synthesis of azlactones (oxazol-5(4H)-ones), which are important intermediates that can be converted to various compounds, including 1,3-oxazoles. The reaction involves the condensation of an N-acylglycine (like hippuric acid) with an aldehyde in the presence of acetic anhydride (B1165640) and sodium acetate (B1210297). researchgate.netchemistrysteps.com While central to the synthesis of the oxazolone (B7731731) core, this reaction is a gateway to 1,3-oxazoles and their derivatives, not 1,2-oxazoles.

Davidson Reaction

The Davidson reaction is another method for the synthesis of the 1,3-oxazole ring. It involves the cyclization of O-acylacyloins in the presence of ammonium (B1175870) acetate and acetic acid. This method provides a route to substituted 1,3-oxazoles.

Van Leusen Oxazole Synthesis utilizing TosMIC

The Van Leusen oxazole synthesis is a versatile and widely used method for preparing 1,3-oxazoles. organic-chemistry.orgthieme-connect.comwikipedia.org It involves the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. organic-chemistry.orgwikipedia.org The reaction proceeds via the formation of an intermediate oxazoline (B21484), which then eliminates the tolyl-sulfinic acid to yield the aromatic 1,3-oxazole ring. organic-chemistry.org This reaction is highly effective for synthesizing 5-substituted 1,3-oxazoles and can be adapted for 4,5-disubstituted products. organic-chemistry.org It is not a method for preparing 1,2-oxazoles.

Van Leusen Oxazole Synthesis
Reactants Aldehyde, Tosylmethyl isocyanide (TosMIC)
Reagents/Catalysts Base (e.g., K₂CO₃)
General Conditions Refluxing methanol (B129727) or other suitable solvents. organic-chemistry.org
Products Substituted 1,3-oxazoles
Reference organic-chemistry.orgthieme-connect.comwikipedia.org

Organocatalytic and Metal-Free Synthetic Routes

To circumvent the cost and potential toxicity associated with transition metals, significant research has focused on developing organocatalytic and metal-free routes to the oxazole scaffold. rsc.org These methods offer alternative synthetic pathways that are often milder and more environmentally benign. rsc.orgrsc.org

One prominent metal-free approach involves an organocatalytic cascade reaction that forms C-N and C-O bonds through dual sp³ C-H activation. rsc.orgnih.gov This process allows for the synthesis of oxazole derivatives in air under mild conditions. rsc.orgnih.gov Iodine-mediated reactions are also a cornerstone of metal-free oxazole synthesis. organic-chemistry.org For instance, an iodine-catalyzed tandem oxidative cyclization using common aromatic aldehydes provides an efficient route to 2,5-disubstituted oxazoles with excellent functional group compatibility. organic-chemistry.org

Another strategy is the decarboxylative cyclization of α-amino acids with 2-bromoacetophenones, which proceeds smoothly under metal-free conditions to yield various polysubstituted oxazoles. researchgate.net Furthermore, visible-light photocatalysis has been employed for the synthesis of substituted oxazoles from α-bromo ketones and benzylamines at room temperature, highlighting a sustainable approach that avoids both transition metals and harsh oxidants. organic-chemistry.org

Table 4: Selected Organocatalytic and Metal-Free Routes to Oxazoles
MethodCatalyst/ReagentStarting MaterialsKey FeaturesReference
Cascade C-N/C-O FormationOrganocatalystKetones, amides (via dual sp³ C-H activation)Metal-free, proceeds in air under mild conditions. rsc.orgnih.gov
Tandem Oxidative CyclizationIodineAromatic aldehydes, aminesMetal-free, excellent functional group compatibility. organic-chemistry.org
Decarboxylative CyclizationNone (Metal-free)α-Amino acids, 2-bromoacetophenonesSimple, mild, metal-free conditions. researchgate.net
Visible-Light Photocatalysis[Ru(bpy)₃]Cl₂ or Eosin (B541160) Yα-Bromoketones, aminesSustainable, avoids transition metals and peroxides. rsc.orgorganic-chemistry.org
C-O Bond Cleavage/CyclizationNone (Metal-free)2-oxo-2-phenylethyl acetate, aminesNovel strategy expanding substrate scope to alkyl amines. rsc.org

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry, which aim to reduce waste and utilize less hazardous substances, are increasingly being applied to the synthesis of oxazole derivatives. ijpsonline.comijpsonline.com These approaches focus on improving energy efficiency, using safer solvents, and employing recyclable catalysts to create more sustainable synthetic processes. ijpsonline.commdpi.comresearchgate.net

Microwave-assisted synthesis is a key green technique that often accelerates reaction rates, reduces reaction times, and increases product yields compared to conventional heating methods. ijpsonline.comijpsonline.com This technology has been successfully applied to various oxazole syntheses, including copper-catalyzed cascade reactions. nih.gov Ultrasound-mediated synthesis is another energy-efficient method that enhances reaction rates through the energetic effects of acoustic cavitation. ijpsonline.commdpi.com

The use of environmentally benign solvents, such as water or bio-derived alcohols, is another important aspect of green oxazole synthesis. jsynthchem.comnih.gov For example, an efficient nickel-catalyzed Suzuki-Miyaura coupling has been developed in tert-amyl alcohol, a greener alternative to many traditional organic solvents. nih.gov Additionally, electrochemical synthesis represents a modern, sustainable approach, as seen in a phosphine-mediated deoxygenative [3 + 2] cycloaddition of carboxylic acids to form oxazoles, which avoids transition metals and toxic oxidants. rsc.org

Table 5: Green Chemistry Approaches for Oxazole Synthesis
ApproachMethod/TechniqueKey AdvantagesReference
Energy EfficiencyMicrowave-assisted synthesisReduced reaction time, increased yields, lower energy consumption. ijpsonline.comnih.gov
Alternative EnergyUltrasound-mediated synthesisEnhanced reaction rates, eco-friendly process. ijpsonline.commdpi.com
Safer SolventsReactions in water or green alcohols (e.g., tert-amyl alcohol)Reduces use of hazardous organic solvents. jsynthchem.comnih.gov
CatalysisUse of recyclable catalysts (e.g., magnetic nanoparticles)Minimizes waste and catalyst loss. jsynthchem.com
ElectrosynthesisElectrochemical phosphine-mediated cycloadditionAvoids transition metals and toxic oxidants, sustainable. rsc.org

An exploration of modern synthetic strategies reveals a variety of sophisticated methodologies for constructing the 3-methyl-1,2-oxazole-4-carbaldehyde framework and its fundamental isoxazole core. These approaches range from energy-efficient microwave-assisted reactions and environmentally conscious aqueous-phase conditions to advanced photocatalytic and oxidative cyclization techniques.

3

1 Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions, offering significant advantages in terms of reduced reaction times, increased yields, and enhanced product purity. nih.gov This technology provides precise control over reaction conditions and allows for rapid heating, which can be particularly beneficial in the construction of heterocyclic scaffolds like isoxazoles. nih.govnih.gov

The synthesis of substituted isoxazoles can be achieved via 1,3-dipolar cycloaddition reactions, a process that is often amenable to microwave irradiation. rsc.org For instance, the reaction between an alkyne and a nitrile oxide, the latter often generated in situ from an oxime and an oxidant, is a fundamental route to the isoxazole ring. rsc.org Microwave heating can expedite this cycloaddition, leading to the desired products in significantly shorter timeframes compared to conventional heating methods. nih.gov Research on related heterocycles, such as 1,2,4-triazoles and 1,3,4-oxadiazoles, has demonstrated that microwave-assisted synthesis can be accomplished in minutes with remarkable yields. nih.govnih.gov This efficiency highlights the potential of microwave technology for the rapid and scalable production of isoxazole-based compounds.

Table 1: Comparison of Microwave-Assisted vs. Conventional Synthesis for Heterocycles

Heterocycle Method Reaction Time Yield Reference
1,2,4-Triazole (B32235) Derivative Microwave 33–90 seconds 82% nih.gov
1,2,4-Triazole Derivative Conventional Several hours Lower nih.gov
1,3,4-Oxadiazole (B1194373) Derivative Microwave 3 minutes High nih.gov

2 Aqueous Phase Reaction Conditions

The use of water as a solvent in organic synthesis is a key objective of green chemistry, aiming to reduce reliance on volatile and often toxic organic solvents. For the synthesis of the isoxazole scaffold, environmentally benign methods have been developed that utilize aqueous reaction media. rsc.org

A notable example involves the use of Oxone (a triple salt of 2KHSO₅·KHSO₄·K₂SO₄) as an efficient and water-soluble oxidizing agent. rsc.org This approach allows for the synthesis of isoxazoles in water, leveraging Oxone's stability, low toxicity, and ease of handling. rsc.org The reaction typically proceeds via the in situ formation of a nitrile oxide from an aldoxime, which then undergoes a [3+2] cycloaddition with an alkyne to form the 3,4-disubstituted isoxazole ring. The ability to perform this transformation in an aqueous phase represents a significant step towards more sustainable chemical manufacturing processes. rsc.org

3 Visible-Light-Mediated Photocatalytic Cyclizations

Visible-light photoredox catalysis has become a transformative tool in organic synthesis, enabling the construction of complex molecules under mild conditions. nih.govrsc.org This strategy has been successfully applied to the synthesis of oxazole derivatives, including those functionalized with aldehyde groups. researchgate.net These reactions often utilize an organophotoredox catalyst, such as eosin Y, or a ruthenium/iridium complex, which becomes activated upon absorbing visible light. nih.govresearchgate.net

The activated photocatalyst can initiate a single-electron transfer (SET) process, generating radical intermediates from suitable precursors like N-propargylamides or acylhydrazides. researchgate.netresearchgate.net These radicals can then undergo intramolecular cyclization to form the heterocyclic ring. researchgate.net A key advantage of this method is the use of air or oxygen as a sustainable terminal oxidant, avoiding the need for stoichiometric amounts of harsh chemical oxidants. rsc.orgresearchgate.netresearchgate.net This approach has been used to synthesize 2-substituted oxazole-5-carbaldehydes and could be adapted for the synthesis of the isomeric 1,2-oxazole core. researchgate.net The reactions proceed at room temperature under irradiation from simple light sources like blue LEDs, demonstrating excellent functional group tolerance. researchgate.netnih.gov

Table 2: Examples of Visible-Light-Mediated Heterocycle Synthesis

Product Scaffold Precursors Catalyst System Oxidant Conditions Reference
2,5-Disubstituted 1,3,4-Oxadiazoles Aldehydes, Acylhydrazides Eosin Y Air Visible Light, rt researchgate.net
Pyrazolo[4,3-d]pyrimidin-7(6H)-ones 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide, Aldehydes 4CzIPN Oxygen Visible Light rsc.org
2-Substituted Oxazole-5-carbaldehydes N-propargylamides Diphenyl Diselenide / Selectfluor Air (terminal) Visible Light researchgate.net

4 Oxidative Cyclization Pathways

Oxidative cyclization represents a direct and atom-economical approach to heterocycle synthesis, where the formation of the ring is accompanied by an oxidation step.

1 Oxidation of Oxazolines to Oxazoles

The oxidation of a pre-formed oxazoline ring is a well-established method for the synthesis of the isomeric 1,3-oxazole scaffold. capes.gov.br Oxazolines, which are cyclic imino ethers, can be readily prepared from the cyclization of 2-amino alcohols with carboxylic acids or their derivatives. wikipedia.org The subsequent dehydrogenation (oxidation) of the oxazoline furnishes the aromatic oxazole ring.

Several reagents can effect this transformation. A common method involves the use of N-Bromosuccinimide (NBS) in the presence of a radical initiator like AIBN or with light. capes.gov.br Alternatively, the Kharasch-Sosnovsky reaction, which employs a copper catalyst (Cu(I)/Cu(II)) and a peroxide, provides an efficient route to oxazoles from oxazolines. capes.gov.br While this pathway leads to the 1,3-oxazole isomer, it exemplifies a crucial strategy in heterocyclic chemistry where a saturated or partially saturated ring is aromatized in a final oxidative step.

2 Oxidative Annulation Reactions

Oxidative annulation reactions construct heterocyclic rings by forming multiple bonds, often C-O and C-N bonds, in a single operational step under oxidative conditions. These methods are highly efficient for building the oxazole core. rsc.org

One such strategy involves the oxidative annulation of N-propargyl amides. researchgate.net For instance, a dual gold/iron catalytic system in the presence of an oxidant like tert-butyl hydroperoxide (TBHP) can convert N-propargyl amides into 2-substituted oxazole-5-carbaldehydes. researchgate.net Another approach is the PIDA (phenyliodine diacetate) mediated oxidative annulation of aryl methyl ketones with ammonium acetate (as the nitrogen source) and DMSO (as the one-carbon synthon) to yield 5-substituted oxazoles. rsc.org This reaction is metal-free and demonstrates good functional group tolerance. rsc.org Similarly, direct annulation of hydrazides with methyl ketones can lead to 1,3,4-oxadiazoles through an oxidative C-C bond cleavage and cyclization process. nih.gov

3 Metal-Free Oxidative C-O Bond-Forming Reactions

Developing synthetic methods that avoid transition metals is a significant goal for sustainable chemistry. For oxazole synthesis, several metal-free oxidative cyclization strategies have been reported that rely on reagents like molecular iodine or hypervalent iodine compounds. researchgate.netnih.gov

A novel strategy for synthesizing substituted 1,3-oxazoles involves the iodine-promoted reaction of 2-oxo-2-phenylethyl acetate with primary amines. nih.govresearchgate.net This one-pot reaction achieves C-O bond cleavage of the acetate, followed by C-N and C-O bond formation to construct the oxazole ring, with iodine acting as the sole oxidant. nih.gov The reaction proceeds smoothly in ethyl acetate with potassium carbonate as the base. nih.govresearchgate.net This methodology tolerates a wide array of functional groups on both the amine and the ketone precursor. researchgate.net Similarly, the oxidative cyclization of acylhydrazones, formed from aldehydes and hydrazides, into 1,3,4-oxadiazoles can be achieved using molecular iodine and potassium carbonate, providing a practical and scalable metal-free route to these heterocycles. researchgate.net

Table 3: Metal-Free Synthesis of Substituted Oxazoles

Starting Materials Reagents Solvent Temperature Yield Reference
2-oxo-2-phenylethyl acetate, Benzylamine I₂, K₂CO₃ Ethyl Acetate 80 °C 92% nih.gov
2-oxo-2-phenylethyl acetate, 2-naphthylmethylamine I₂, K₂CO₃ Ethyl Acetate 80 °C 85% researchgate.net
2-oxo-2-phenylethyl acetate, Thiophen-2-ylmethanamine I₂, K₂CO₃ Ethyl Acetate 80 °C 78% researchgate.net

Targeted Synthesis of the Carbaldehyde Moiety at C-4

The introduction of a carbaldehyde group onto the C-4 position of the 1,2-oxazole ring is a critical transformation that imparts significant synthetic utility to the scaffold. This section details the primary methodologies developed to achieve this specific functionalization.

Directed Functionalization of Pre-formed Oxazole Rings

Functionalizing a pre-formed 3-methyl-1,2-oxazole ring is a direct and common strategy. This approach relies on the inherent reactivity of the oxazole ring, which can be manipulated to install a formyl group at the desired C-4 position. Two principal methods dominate this area: directed metalation followed by formylation, and electrophilic formylation via the Vilsmeier-Haack reaction.

Directed Metalation-Formylation:

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic and heteroaromatic compounds. tcichemicals.comalfa-chemistry.com In the context of 3-methyl-1,2-oxazole, the C-4 proton is acidic and can be selectively removed by a strong base, such as an organolithium reagent (e.g., n-butyllithium) or a lithium amide. The heteroatoms within the oxazole ring help to direct the base to the adjacent C-4 position, facilitating deprotonation. The resulting C-4 lithiated intermediate is then quenched with an electrophilic formylating agent, most commonly N,N-dimethylformamide (DMF), to generate the target aldehyde after aqueous workup. youtube.comchemicalbook.com

This two-step sequence offers a reliable route to the C-4 carbaldehyde, leveraging the well-established principles of directed metalation. tcichemicals.comresearchgate.net The choice of base and reaction conditions is crucial to avoid competitive metalation at the C-5 position or the 3-methyl group. organic-chemistry.org

Vilsmeier-Haack Reaction:

The Vilsmeier-Haack reaction provides an alternative pathway for the direct formylation of electron-rich heterocyclic systems. orgsyn.orgwikipedia.orgwikipedia.org The reaction employs a Vilsmeier reagent, an electrophilic iminium salt, which is typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a dehydrating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgyoutube.com The 3-methyl-1,2-oxazole ring is sufficiently activated to undergo electrophilic substitution at the C-4 position. The Vilsmeier reagent attacks the ring to form an iminium ion intermediate, which is subsequently hydrolyzed during workup to yield the this compound. wikipedia.org This method avoids the use of highly reactive organometallic intermediates required for DoM.

MethodStarting MaterialKey ReagentsIntermediateProductGeneral Conditions
Directed Metalation-Formylation3-Methyl-1,2-oxazole1. Strong Base (e.g., n-BuLi, LDA) 2. DMF4-Lithio-3-methyl-1,2-oxazoleThis compoundAnhydrous solvent (e.g., THF, ether), low temperature (-78 °C), followed by aqueous workup.
Vilsmeier-Haack Reaction3-Methyl-1,2-oxazoleDMF, POCl₃Iminium salt adductThis compoundReaction at 0 °C to elevated temperatures, followed by aqueous hydrolysis.

Selective Oxidation Strategies

An alternative to direct functionalization is the synthesis of a 3-methyl-1,2-oxazole derivative bearing a C-4 substituent that can be selectively oxidized to an aldehyde. This two-step approach involves first constructing the substituted oxazole core, followed by an oxidation reaction. Common precursors for this strategy are the corresponding 4-methyl or 4-hydroxymethyl derivatives.

Oxidation of a C-4 Methyl Group:

The target carbaldehyde can be prepared by the oxidation of 3,4-dimethyl-1,2-oxazole. The methyl group at the C-4 position is activated by the adjacent heterocyclic ring, making it susceptible to oxidation. Selenium dioxide (SeO₂) is a classic reagent for the oxidation of activated methyl groups to aldehydes, a transformation known as the Riley oxidation. chemicalbook.comiu.eduadichemistry.com The reaction is typically performed by heating the substrate with a stoichiometric amount of SeO₂ in a suitable solvent like dioxane or ethanol. nih.govresearchgate.net

Oxidation of a C-4 Hydroxymethyl Group:

A widely used and often milder approach involves the oxidation of a primary alcohol precursor, (3-methyl-1,2-oxazol-4-yl)methanol. This precursor can be synthesized through various routes, including the reduction of the corresponding C-4 carboxylic acid ester. The subsequent oxidation of the primary alcohol to the aldehyde requires mild and selective reagents to prevent over-oxidation to the carboxylic acid. Several methods are highly effective for this transformation:

Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a mild, high-yielding, and selective method for oxidizing primary alcohols to aldehydes at room temperature. wikipedia.orgwikipedia.orgorganic-chemistry.org It is known for its tolerance of sensitive functional groups. orgsyn.orgyoutube.com

Swern Oxidation: This method utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile like oxalyl chloride, followed by the addition of a hindered non-nucleophilic base such as triethylamine (B128534) (TEA). tcichemicals.comorganic-chemistry.orgwikipedia.org The Swern oxidation is renowned for its mild conditions (typically -78 °C) and broad functional group compatibility. alfa-chemistry.comyoutube.com

PrecursorOxidation MethodKey ReagentsGeneral Conditions
3,4-Dimethyl-1,2-oxazoleRiley OxidationSelenium Dioxide (SeO₂)Heating in a solvent like dioxane or ethanol.
(3-Methyl-1,2-oxazol-4-yl)methanolDess-Martin OxidationDess-Martin Periodinane (DMP)Chlorinated solvent (e.g., CH₂Cl₂), room temperature. wikipedia.org
Swern Oxidation1. DMSO, Oxalyl Chloride 2. Triethylamine (TEA)Low temperature (-78 °C) in a chlorinated solvent. wikipedia.org

One-Pot Methods for Aldehyde Incorporation

One-pot syntheses, where multiple reaction steps are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency and resource conservation. researchgate.netrsc.org For this compound, these methods typically involve the construction of the heterocyclic ring from acyclic precursors that already contain the aldehyde functionality or a group that can be converted to it in situ.

A primary strategy involves the condensation reaction between hydroxylamine and a β-dicarbonyl compound that is substituted with a formyl group at the C-2 position. researchgate.net For instance, the reaction of hydroxylamine hydrochloride with a 2-formyl-1,3-diketone, such as 3-formyl-2,4-pentanedione, can lead to the formation of the desired this compound. doubtnut.com The regioselectivity of the cyclization is a key factor in this approach.

Multicomponent reactions (MCRs) also provide an efficient route to highly substituted isoxazoles. nih.gov A one-pot reaction of an aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride can yield 4-substituted isoxazol-5(4H)-one derivatives. nih.govresearchgate.net By selecting appropriate starting materials and reaction conditions, this approach can be adapted to incorporate the C-4 carbaldehyde group directly during the ring-forming process.

StrategyKey PrecursorsCore TransformationNotes
Cyclocondensation2-Formyl-1,3-diketone, HydroxylamineReaction of a formylated β-dicarbonyl with hydroxylamine to form the oxazole ring.Regiochemistry of cyclization is critical.
Multicomponent ReactionAldehyde, β-Ketoester (e.g., Ethyl Acetoacetate), HydroxylamineCondensation and cyclization of three components in a single pot.Can be catalyzed by acids or bases to afford isoxazole derivatives. nih.gov

Reactivity and Transformations of 3 Methyl 1,2 Oxazole 4 Carbaldehyde

Reactivity of the Aldehyde Functionality (–CHO) at C-4

The aldehyde group is a key site for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

The carbonyl carbon of the aldehyde group is electrophilic and readily undergoes nucleophilic addition. masterorganicchemistry.comlibretexts.org This reaction involves the attack of a nucleophile on the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org The rate and reversibility of this addition are influenced by the strength of the nucleophile. masterorganicchemistry.com For instance, strong nucleophiles like those in Grignard reagents lead to irreversible additions, while weaker nucleophiles result in reversible reactions. masterorganicchemistry.comyoutube.com

A common example is the formation of cyanohydrins upon reaction with cyanide ions. masterorganicchemistry.com The addition of organometallic reagents, such as Grignard reagents, results in the formation of secondary alcohols after protonation of the intermediate alkoxide. youtube.com

Table 1: Examples of Nucleophilic Addition Reactions
NucleophileProduct TypeGeneral Reaction
Cyanide (CN⁻)CyanohydrinR-CHO + HCN → R-CH(OH)CN
Grignard Reagent (R'MgX)Secondary Alcohol1. R-CHO + R'MgX → R-CH(OMgX)R' 2. H₃O⁺ → R-CH(OH)R'
Hydride (H⁻ from NaBH₄ or LiAlH₄)Primary Alcohol1. R-CHO + [H]⁻ → R-CH₂O⁻ 2. H₃O⁺ → R-CH₂OH

Condensation reactions involving the aldehyde group of 3-methyl-1,2-oxazole-4-carbaldehyde are crucial for forming new carbon-carbon and carbon-nitrogen bonds. These reactions typically involve the initial nucleophilic addition to the carbonyl group, followed by a dehydration step.

For example, condensation with primary amines yields Schiff bases (imines). This transformation is fundamental in the synthesis of various nitrogen-containing heterocyclic compounds. nih.gov Similarly, reactions with hydrazines can produce hydrazones. The Van Leusen oxazole (B20620) synthesis, a notable example, utilizes tosylmethylisocyanide (TosMIC) in a condensation reaction with aldehydes to form oxazoles. nih.gov

Table 2: Examples of Condensation Reactions
ReagentProduct TypeConditions
Primary Amine (R'-NH₂)Schiff Base (Imine)Typically requires acid or base catalysis
Hydroxylamine (B1172632) (NH₂OH)OximeOften carried out in a buffered solution
Hydrazine (B178648) (NH₂NH₂)HydrazoneCan be used to form azines with excess aldehyde
Tosylmethylisocyanide (TosMIC)5-substituted oxazoleBase-catalyzed (e.g., K₂CO₃) nih.gov

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reductions: The aldehyde can be reduced to the corresponding primary alcohol, (3-methyl-1,2-oxazol-4-yl)methanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). youtube.com For instance, the reduction of similar pyrazole-4-carbaldehydes to their corresponding alcohols has been achieved using LiAlH₄. umich.edu

Oxidations: Oxidation of the aldehyde group yields 3-methyl-1,2-oxazole-4-carboxylic acid. A variety of oxidizing agents can be employed for this purpose. For example, the oxidation of a similar compound, 2-phenyloxazole-4-carbaldehyde, can be achieved to form the corresponding carboxylic acid. researchgate.net Manganese dioxide (MnO₂) has been used to oxidize hydroxymethyl groups on the oxazole ring to aldehydes, indicating its potential utility in the reverse reaction as well. umich.edursc.org

The Wittig reaction is a powerful method for converting aldehydes into alkenes. masterorganicchemistry.com This reaction involves a phosphonium (B103445) ylide, which acts as a nucleophile and attacks the aldehyde's carbonyl carbon. masterorganicchemistry.comyoutube.com The resulting intermediate collapses to form an alkene and a phosphine (B1218219) oxide. masterorganicchemistry.com This allows for the introduction of a carbon-carbon double bond at the C-4 position of the oxazole ring, providing a route to a wide array of vinyl-substituted oxazoles. The reaction is highly versatile, as the structure of the resulting alkene is determined by the structure of the ylide. youtube.com

A general scheme for the Wittig reaction is as follows: R₃P=CHR' (Ylide) + O=CH-Oxazole → R'CH=CH-Oxazole + R₃P=O masterorganicchemistry.com

Reactivity of the 1,2-Oxazole Ring System

The 1,2-oxazole ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution (EAS) is influenced by the two different heteroatoms and the presence of substituents.

The 1,2-oxazole ring is generally considered an electron-deficient aromatic system, which deactivates it towards electrophilic attack compared to benzene. oxfordsciencetrove.com The presence of the nitrogen atom, which is more electronegative than carbon, withdraws electron density from the ring. quizlet.com This deactivation is a general feature of azoles. oxfordsciencetrove.com

For isoxazoles (1,2-oxazoles), electrophilic attack is generally directed to the C-4 position. However, in this compound, the C-4 position is already substituted. The directing influence of the existing substituents—the methyl group at C-3 and the aldehyde group at C-4—must be considered.

Methyl Group (at C-3): Alkyl groups are generally activating and ortho-, para-directing. In the context of the oxazole ring, this would favor substitution at the C-4 and C-5 positions.

Aldehyde Group (at C-4): The aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing nature. libretexts.org

Given that the C-4 position is blocked, the regioselectivity of any potential EAS reaction would be determined by the combined electronic effects of the C-3 methyl group and the C-4 carbaldehyde, as well as the inherent reactivity of the ring positions. Electrophilic substitution on the parent 1,3-oxazole ring preferentially occurs at the C-5 position, especially when an electron-donating group is present. wikipedia.orgtandfonline.com For 1,2-azoles, if the C-4 position is blocked, substitution might occur at C-5. quizlet.com The electron-withdrawing aldehyde group at C-4 would further deactivate the ring, making any EAS reaction challenging.

Table 3: Predicted Regioselectivity of EAS on Substituted Oxazoles
SubstituentPositionEffect on RingDirecting Influence
-CH₃C-3ActivatingOrtho, Para-directing (favors C-4, C-5)
-CHOC-4DeactivatingMeta-directing (favors C-5 relative to C-3)

Nucleophilic Aromatic Substitution (NAS)

The isoxazole (B147169) ring, being electron-deficient, is generally susceptible to nucleophilic attack. However, in the case of this compound, the reactivity towards nucleophilic aromatic substitution is influenced by the substituents present. The methyl group at the 3-position and the carbaldehyde group at the 4-position electronically influence the ring, and the outcome of such reactions can be complex, often leading to ring-opening rather than direct substitution.

Research into related oxazole systems has shown that 2-(halomethyl)-4,5-diphenyloxazoles can undergo substitution reactions with various nucleophiles. nih.gov For instance, the chloromethyl and more reactive bromomethyl analogues are effective scaffolds for synthetic elaboration at the 2-position. nih.gov These compounds react with nucleophiles such as amines, alkoxides, thiolates, triphenylphosphine, and cyanide ion. nih.gov Specifically, primary alkyl and aromatic amines, like ethanolamine, cyclohexylamine, and aniline, can displace the halogen to form the corresponding N-substituted (2-aminomethyl)oxazoles. nih.gov Sulfur nucleophiles, including thiocyanate (B1210189) and thiophenoxide, also readily displace the halogen to yield 2-(methylthio)cyanate and 2-(phenylthiomethyl)oxazole, respectively. nih.gov

Cycloaddition Reactions (e.g., Diels-Alder)

Oxazoles can participate as dienes in Diels-Alder reactions, a powerful tool for the construction of six-membered rings. researchgate.netthieme-connect.de This reactivity is particularly notable for the synthesis of substituted pyridines. researchgate.netthieme-connect.de The initial [4+2] cycloaddition of a dienophile to the oxazole ring forms a bicyclic adduct, which is often unstable and undergoes rearrangement to afford the final pyridine (B92270) product. researchgate.net For instance, the reaction of oxazoles with olefins can yield pyridines. researchgate.net While in some cases the primary Diels-Alder adduct can be isolated, it more commonly rearranges. researchgate.net A variation of this is the oxo-Diels-Alder reaction, where an aldehyde or ketone acts as the dienophile, leading to the formation of a dihydropyran ring. wikipedia.org

The utility of the Diels-Alder reaction of oxazoles has been demonstrated in the synthesis of complex molecules, including pyridoxine (B80251) (Vitamin B6). thieme-connect.de

Ring-Opening and Rearrangement Reactions

The isoxazole ring can undergo various ring-opening and rearrangement reactions, often triggered by heat, light, or catalysis. These transformations provide access to a diverse range of heterocyclic structures.

A significant rearrangement pathway for isoxazoles involves their isomerization to oxazoles via an intermediate azirine. This process, which can be catalyzed by various means, is a versatile method for synthesizing different heterocyclic compounds. nih.govresearchgate.net The high strain of the three-membered azirine ring makes it prone to further isomerization. nih.govresearchgate.net

Specifically, 2-carbonyl-substituted 2H-azirines are known to isomerize to either isoxazoles or oxazoles. nih.govresearchgate.net Research has shown that Fe(II)-catalyzed isomerization of certain 4-acyl-5-methoxyisoxazoles can lead to isoxazole-4-carboxylic esters and amides. nih.govresearchgate.netacs.org Under the same conditions, 4-formyl-5-methoxyisoxazoles yield methyl oxazole-4-carboxylates. nih.govresearchgate.netacs.org By modifying the reaction conditions, it is possible to isolate the transient 2-acyl-2-(methoxycarbonyl)-2H-azirine intermediates. nih.govresearchgate.netacs.org These azirines can then be selectively converted to isoxazoles under catalytic conditions or to oxazoles through non-catalytic thermolysis. nih.govresearchgate.netacs.org The specific reaction pathway is dependent on the substituents on the initial isoxazole core and the reaction conditions, a relationship that has been explored through DFT calculations. nih.govacs.org

The isoxazole ring can be cleaved under photolytic conditions, often leading to the formation of azirine intermediates, which can then undergo further reactions. nih.govresearchgate.net

Oxidation of the isoxazole ring system or its derivatives can also lead to various products. For instance, the oxidation of the methylthio group at the C4 position of certain 1,3-oxazoles with m-CPBA results in the formation of 4-methylsulfonyl derivatives. organic-chemistry.org In other systems, the oxidative aromatization of oxazolines to oxazoles is a common transformation, often achieved using reagents like manganese dioxide (MnO2). rsc.org

Functionalization and Derivatization Strategies

Direct Arylation and Cross-Coupling Reactions

Direct C-H arylation and cross-coupling reactions are powerful and modern synthetic methods for the functionalization of heterocyclic compounds, offering an alternative to traditional cross-coupling reactions that require pre-functionalized substrates. beilstein-journals.orgnih.gov These reactions have been successfully applied to the oxazole series, allowing for the regioselective introduction of aryl groups. beilstein-journals.orgnih.gov

Palladium-catalyzed direct arylation has been developed for the C-2 and C-5 positions of the oxazole ring. beilstein-journals.orgnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. beilstein-journals.orgnih.gov For example, in the Pd(0)-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate, the C-2 position can be targeted using specific phosphine/pivolic acid ligand pairs, while other ligands favor arylation at the C-5 position. beilstein-journals.org Aromatic solvents can also influence the selectivity of direct arylation reactions of azoles. nih.gov

In addition to direct C-H functionalization, traditional cross-coupling reactions like the Suzuki-Miyaura, Stille, and Sonogashira reactions are also employed for the derivatization of isoxazoles and oxazoles. nih.govresearchgate.netmit.edu These reactions typically involve the coupling of a halo-substituted heterocycle with an organometallic reagent. researchgate.net For instance, the Suzuki-Miyaura coupling of unprotected, nitrogen-rich heterocycles, including pyrazoles and indazoles, has been achieved using specific palladium precatalysts. mit.edu The Stille coupling has been utilized for the synthesis of complex organic molecules containing oxazole moieties.

A novel one-pot method for the synthesis of 2,4,5-trisubstituted oxazoles has been developed, which combines an oxazole synthesis with a subsequent Suzuki-Miyaura coupling reaction. beilstein-journals.org This approach allows for the efficient generation of molecular diversity. beilstein-journals.org

Table of Research Findings on Direct Arylation and Cross-Coupling of Oxazole Derivatives

Reaction TypeHeterocyclePosition(s) FunctionalizedCatalyst/ReagentsKey Findings & SelectivityReference(s)
Direct ArylationOxazoleC-2 and C-5Pd(0), Phosphine Ligands, PivOH, K2CO3C2-selectivity with P(t-Bu)3/PivOH; C5-selectivity with PCy3/PivOH. beilstein-journals.org
Direct ArylationOxazoleC-5Pd(OAc)2, K2CO3, Benzoic Acid (additive)C-5 selectivity can be achieved in aromatic solvents like anisole. nih.gov
Direct Arylation(Benzo)oxazolesC-2Pd(OAc)2, NaOtBuArylation with aryltrimethylammonium triflates. researchgate.net
Direct Arylation2-FuraldehydeC-5PdCl2Regioselective arylation of the furan (B31954) ring. acs.org
Suzuki-Miyaura CouplingUnprotected N-rich heterocyclesVariousPd precatalysts (P1 or P2)Effective for indazoles, benzimidazoles, pyrazoles, etc. mit.edu
Stille CouplingOxazole derivativeVariousPd catalystUsed in the synthesis of complex molecular structures. nih.gov
One-pot Oxazole Synthesis/Suzuki-Miyaura CouplingOxazoleC-5Ni catalyst, DMT-MMEfficient synthesis of 2,4,5-trisubstituted oxazoles. beilstein-journals.org

Synthesis of Fused Heterocyclic Systems

The aldehyde functionality of this compound is a key handle for the construction of fused heterocyclic systems. This is typically achieved through condensation reactions with various binucleophilic reagents, leading to the formation of a new ring fused to the isoxazole core. Multicomponent reactions (MCRs), which allow for the formation of complex products in a single step from three or more reactants, are particularly effective for this purpose. beilstein-journals.org

One common strategy involves the reaction of the aldehyde with an active methylene (B1212753) compound and an amino-functionalized reagent. For instance, a Knoevenagel condensation between this compound and a compound containing an active methylene group (e.g., malononitrile, ethyl cyanoacetate) would yield a highly electrophilic isoxazol-4-ylmethylene intermediate. organic-chemistry.org This intermediate can then undergo an intramolecular or intermolecular cyclization.

While direct examples starting from this compound are specific, the reactivity of the closely related 5-amino-3-methylisoxazole (B44965) in MCRs to form fused systems like isoxazolo[5,4-b]pyridines is well-documented. researchgate.netfrontiersin.org By analogy, a plausible pathway to a fused pyridine ring would involve the reaction of this compound with a β-enaminone or a similar precursor. The reaction would proceed via an initial condensation or Michael addition involving the aldehyde, followed by cyclodehydration to furnish the fused bicyclic system. The specific outcome can often be controlled by the choice of reactants, catalysts, and reaction conditions. nih.gov

A representative transformation is the synthesis of isoxazolo[5,4-b]pyridine (B12869864) derivatives. This can be envisioned through a multi-step, one-pot process as detailed in the table below.

Table 1: Proposed Synthesis of a Fused Isoxazolo[5,4-b]pyridine

Reactant 1Reactant 2Reactant 3Catalyst/ConditionsFused Product
This compoundEthyl acetoacetate (B1235776)Ammonium (B1175870) acetate (B1210297)Reflux, Ethanol (Hantzsch-type reaction)Ethyl 2,5-dimethylisoxazolo[5,4-b]pyridine-6-carboxylate
This compoundMalononitrileCyclohexanonePiperidine, Reflux (Gewald-type reaction)2-Amino-3-cyano-4-methyl-5,6,7,8-tetrahydroisoxazolo[5,4-b]quinoline

Preparation of Amino Acid-like Building Blocks

Unnatural amino acids are critical components in medicinal chemistry and peptide science, offering a way to create novel structures with enhanced stability and biological activity. The 3-methyl-1,2-oxazole scaffold can be incorporated into amino acid-like structures, serving as a bioisostere for other aromatic or heterocyclic systems.

A primary route to these building blocks involves the modification of the aldehyde group at the C4 position into a carboxylic acid or an amino group. For example, oxidation of the aldehyde in this compound would yield 3-methyl-1,2-oxazole-4-carboxylic acid. This carboxylic acid derivative is a key intermediate. Further synthetic manipulations can introduce an amino group to create a β-amino acid, such as 5-amino-3-methyl-isoxazole-4-carboxylic acid, a bifunctional derivative that can be incorporated into peptide chains. mdpi.com

Alternatively, isoxazole-containing amino acids can be synthesized through cyclization reactions where the isoxazole ring is formed from acyclic precursors already containing the protected amino and carboxyl functionalities. nih.gov Research has demonstrated the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from β-enamino ketoesters and hydroxylamine hydrochloride. nih.gov These methods provide access to a variety of non-proteinogenic amino acids bearing the isoxazole moiety, which are valuable for constructing peptidomimetics and other bioactive molecules. researchgate.net

Table 2: Synthetic Approaches to Isoxazole-Based Amino Acid Building Blocks

Starting MaterialKey TransformationProduct TypeReference
β-enamino ketoestersCycloaddition with hydroxylamineMethyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates nih.gov
Ethyl cyanoacetate (B8463686) & Triethyl orthoacetateThree-step synthesis including cyclization with hydroxylamine5-Amino-3-methyl-isoxazole-4-carboxylic acid (a β-amino acid) mdpi.com
This compoundOxidation, followed by Curtius or Hofmann rearrangement4-amino-3-methyl-1,2-oxazoleHypothetical

Derivatization to Oxazolone (B7731731) Moieties

A significant transformation of this compound is its conversion into oxazolone derivatives. Oxazolones, also known as azlactones, are important heterocyclic intermediates used in the synthesis of amino acids, peptides, and other biologically active compounds. modernscientificpress.com The most prominent method for this conversion is the Erlenmeyer-Plöchl reaction. wikipedia.orgjocpr.com

This reaction involves the condensation of an aldehyde with an N-acylglycine, such as hippuric acid (N-benzoylglycine), in the presence of a dehydrating agent like acetic anhydride (B1165640) and a base catalyst, typically sodium acetate. modernscientificpress.comwikipedia.org The reaction proceeds through the initial formation of the 2-substituted-5(4H)-oxazolone from the N-acylglycine, which then acts as the active methylene component. This oxazolone undergoes a Perkin-type condensation with the aldehyde (in this case, this compound) to yield a 4-isoxazolylmethylene-2-substituted-oxazol-5(4H)-one.

These resulting oxazolone derivatives are themselves versatile intermediates. The exocyclic double bond is highly reactive towards nucleophiles, and the ring can be opened by various reagents (e.g., hydrolysis, alcoholysis, aminolysis) to afford α,β-unsaturated α-acylamino acids, esters, or amides. Subsequent reduction of the double bond provides access to novel isoxazole-containing α-amino acids. wikipedia.org

Table 3: Examples of Erlenmeyer-Plöchl Reaction with this compound

AldehydeN-AcylglycineConditionsProduct
This compoundHippuric acid (R=Phenyl)Acetic anhydride, Sodium acetate, Heat4-((3-methyl-1,2-oxazol-4-yl)methylene)-2-phenyl-1,3-oxazol-5(4H)-one
This compoundN-Acetylglycine (R=Methyl)Acetic anhydride, Sodium acetate, Heat2-methyl-4-((3-methyl-1,2-oxazol-4-yl)methylene)-1,3-oxazol-5(4H)-one

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry that involves introducing chemical modifications at a late step in the synthesis of a complex molecule, such as a drug candidate. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need to re-synthesize the entire molecule from scratch. The aldehyde group of this compound is exceptionally well-suited for LSF strategies.

One of the most widely used LSF reactions involving an aldehyde is reductive amination. This reaction allows for the covalent attachment of the 3-methyl-1,2-oxazole moiety to a primary or secondary amine present on a complex molecular scaffold. The reaction proceeds by forming a Schiff base (imine) intermediate between the aldehyde and the amine, which is then reduced in situ by a mild reducing agent, such as sodium triacetoxyborohydride (B8407120) (STAB), to form a stable carbon-nitrogen bond.

This method enables the efficient incorporation of the isoxazole ring, a valuable pharmacophore known for its role as a bioisosteric replacement for other functional groups and its presence in numerous bioactive compounds, onto a core structure. The mild conditions required for reductive amination typically tolerate a wide range of other functional groups, making it an ideal choice for modifying sensitive and highly functionalized molecules in the final steps of a synthetic sequence.

Table 4: Representative Late-Stage Functionalization via Reductive Amination

Complex Molecule (R-NH₂)ReagentReducing AgentKey Transformation
Drug candidate with a primary amineThis compoundSodium triacetoxyborohydride (STAB)Formation of a secondary amine linkage, attaching the isoxazole moiety.
Peptide or peptidomimetic with a free N-terminusThis compoundSodium cyanoborohydride (NaBH₃CN)N-terminal modification with the 3-methyl-1,2-oxazol-4-ylmethyl group.

Applications of 3 Methyl 1,2 Oxazole 4 Carbaldehyde As a Synthetic Intermediate

Precursor in the Synthesis of Complex Organic Molecules

A notable application is the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones. These compounds are generated through a one-pot cyclocondensation reaction involving an aldehyde (such as 3-methyl-1,2-oxazole-4-carbaldehyde, though more commonly, other aromatic aldehydes are used with precursors that form the isoxazole (B147169) ring in situ), a β-ketoester like ethyl acetoacetate (B1235776), and hydroxylamine (B1172632) hydrochloride. tandfonline.comresearchgate.net Various catalytic systems, including agro-waste-based catalysts and sonochemical methods, have been developed to promote this transformation under environmentally benign conditions. tandfonline.com The resulting isoxazol-5(4H)-one derivatives are themselves important scaffolds for further chemical modification.

The reactivity of the aldehyde group allows for a range of transformations beyond MCRs. Standard aldehyde chemistry, such as condensations, oxidations, and reductions, can be applied to introduce new functional groups and build molecular complexity, making it a foundational component in a synthetic chemist's toolbox.

Table 1: Examples of Complex Molecules Derived from Isoxazole Aldehyde Precursors
ReactantsResulting Complex Molecule ClassReaction TypeSignificance
Aromatic Aldehyde, Ethyl Acetoacetate, Hydroxylamine Hydrochloride3-methyl-4-arylmethylene isoxazole-5(4H)-onesOne-pot Multicomponent CyclocondensationProvides access to a class of biologically relevant heterocyclic compounds in an efficient manner. tandfonline.com
This compound, Wittig ReagentVinyl-substituted isoxazolesWittig ReactionIntroduces a carbon-carbon double bond for further functionalization.
This compound, AminesSchiff Bases/IminesCondensationForms imine intermediates that can be reduced to amines or used in other cycloaddition reactions.

Building Block for Heterocyclic Scaffolds

The inherent structure of this compound makes it an ideal building block for the synthesis of various fused and linked heterocyclic systems. The isoxazole ring can act as a stable scaffold onto which other rings are constructed, leveraging the reactivity of the aldehyde group.

Research has demonstrated its utility in synthesizing fused pyrazole (B372694) derivatives, which are of significant interest in medicinal chemistry. For instance, the aldehyde can be a key starting material for creating pyrazolo[3,4-d]isoxazole and pyrazolo[4,3-d]oxazole systems. mdpi.comnih.gov These syntheses often involve condensation of the aldehyde with a suitable hydrazine (B178648) derivative, followed by cyclization to form the fused pyrazole ring. The specific reaction conditions and the nature of the substituents on the reactants dictate the final regiochemistry of the product, leading to either the [3,4-d] or [4,3-d] isomer. For example, studies have detailed the reactions of related pyrazolone (B3327878) oximes with various amines and iodides to form derivatives of pyrazolo[4,3-d]oxazoles. mdpi.com Similarly, the synthesis of novel isoxazoles fused with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives has been achieved through 1,3-dipolar cycloaddition reactions, highlighting the versatility of the isoxazole motif in constructing complex heterocyclic systems. nih.gov

The general strategy involves using the aldehyde group to react with a binucleophilic reagent, leading to the formation of a new heterocyclic ring fused to the isoxazole core. This approach provides a modular and efficient route to novel chemical entities with potential applications in drug discovery and materials science.

Table 2: Heterocyclic Scaffolds Synthesized Using Isoxazole-based Building Blocks
Starting Material/MotifReagentsSynthesized Heterocyclic ScaffoldSynthetic Approach
N-substituted pyrazolo[3,4-d]pyrimidin-4(5H)-one dipolarophilesArylnitrile oxidesIsoxazoles fused to Pyrazolo[3,4-d]pyrimidines1,3-Dipolar Cycloaddition nih.gov
1-phenyl-3-methyl-5-pyrazolone-4-oximeAmines, IodidesPyrazolo[4,3-d]oxazolesCondensation and Cyclization mdpi.com
4-Carboxaldehyde-5-chloro-3-methyl-1-phenylpyrazolineVarious reagentsFused Pyrazole, Isoxazole, Pyrimidine, and Pyridine (B92270) derivativesCondensation, Substitution, Elimination, Cycloaddition pharmint.net
4-tributylstannyl-3-methylisoxazole2-iodonitrobenzene3-acetylindolePalladium-catalyzed cross-coupling followed by reductive cyclization lifechemicals.com

Utilization in Total Synthesis of Natural Products and Analogues

The oxazole (B20620) and isoxazole rings are privileged structures found in a wide array of natural products, many of which exhibit significant biological activities. nih.gov These natural products are often characterized by complex molecular architectures, making their total synthesis a considerable challenge for organic chemists. Consequently, the development of synthetic routes using versatile building blocks is of high importance.

While the isoxazole moiety is a key component of many natural products like ibotenic acid, a direct, documented total synthesis of a natural product starting specifically from this compound is not prominently featured in the reviewed literature. nih.gov Synthetic efforts in this area often employ other strategies, such as the van Leusen oxazole synthesis or cycloaddition reactions, to construct the heterocyclic core at a different stage of the synthesis. nih.gov

However, the utility of isoxazole derivatives as crucial building blocks in the synthesis of natural product analogues and complex fragments is well-established. For example, the synthesis of analogues of the natural product pimprinine (B1677892) has been achieved using 5-(3-indolyl)-oxazoles, which can be prepared from the corresponding aldehydes. nih.gov These synthetic analogues are crucial for structure-activity relationship (SAR) studies, helping to identify the key pharmacophoric features required for biological activity. The strategic use of pre-functionalized building blocks like this compound allows for the rapid generation of a library of analogues, which is a cornerstone of modern medicinal chemistry. The synthesis of such analogues often involves coupling the isoxazole building block with other complex fragments to assemble the final target molecule.

Table 3: Examples of Natural Products and Analogues Containing the Isoxazole/Oxazole Scaffold
CompoundScaffold TypeSignificance/Synthetic Approach
Pimprinine AnaloguesOxazoleSynthesized using 5-(3-indolyl)-oxazoles derived from corresponding aldehydes; important for antifungal activity studies. nih.gov
(+)-IleabethoxazoleOxazoleA marine natural product whose total synthesis has been accomplished, though not directly from this compound. researchgate.net
Ibotenic AcidIsoxazoleA naturally occurring neurotoxin from fungi, highlighting the presence of the isoxazole ring in natural products. nih.gov

Role in the Development of DNA-Encoded Chemical Libraries

DNA-Encoded Libraries (DELs) have emerged as a powerful technology for the discovery of new small-molecule ligands for biological targets. This technology relies on the synthesis of vast libraries of compounds, each covalently attached to a unique DNA tag that encodes its chemical structure. The success of DEL technology is highly dependent on the availability of robust and DNA-compatible chemical reactions.

Aldehydes are particularly valuable functional groups in the construction of DELs due to their versatile reactivity under conditions that preserve the integrity of the DNA tag. An "aldehyde explosion" strategy has been described for the solid-phase synthesis of DELs, where an immobilized aldehyde is converted into a wide variety of different functional groups and heterocyclic systems. researchgate.net For example, an immobilized aldehyde on a resin can be reacted with reagents like toluenesulfonylmethyl isocyanide (TosMIC) to form an oxazole ring, a transformation that has been shown to be compatible with DNA encoding. researchgate.net

Given this context, this compound represents a highly promising building block for DEL synthesis. Its aldehyde group can participate in a multitude of DNA-compatible reactions, allowing for the generation of diverse molecular structures. Furthermore, the isoxazole core itself is a desirable scaffold in drug discovery. Unnatural heteroarene amino acids, including 1,2-oxazole derivatives, have been successfully used as building blocks to prepare synthetic DNA-encoded compound libraries. The combination of a reactive aldehyde handle and a medicinally relevant heterocyclic core makes this compound an attractive component for diversifying the chemical space of future DNA-encoded libraries.

Table 4: Relevance of Aldehyde and Isoxazole Moieties in DEL Synthesis
FeatureRole in DEL SynthesisExample Reaction/ApplicationReference
Aldehyde GroupVersatile chemical handle for diversification ("Aldehyde Explosion").On-resin conversion to oxazoles using TosMIC. researchgate.net
Isoxazole ScaffoldActs as a privileged heterocyclic core in medicinal chemistry.Incorporation of 1,2-oxazole amino acid derivatives into libraries.
DNA-CompatibilityReactions must proceed under conditions that do not damage the DNA tag.Solid-phase synthesis on TentaGel resin with subsequent PCR amplification. researchgate.net

Spectroscopic and Advanced Analytical Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the carbon-hydrogen framework of a molecule. However, a thorough review of scientific literature and chemical databases did not yield specific, publicly available experimental NMR data for 3-methyl-1,2-oxazole-4-carbaldehyde. The following sections outline the types of analyses that are standard in the characterization of such compounds.

¹H NMR Spectroscopic Analysis

Detailed experimental ¹H NMR data for this compound is not available in the reviewed literature. This analysis would typically identify the chemical environment of all protons in the molecule, showing characteristic signals for the aldehyde proton (CHO), the oxazole (B20620) ring proton (H-5), and the methyl group protons (CH₃).

¹³C NMR Spectroscopic Analysis

Specific experimental ¹³C NMR data for this compound could not be located in the searched scientific databases. This technique is used to identify all unique carbon atoms in the compound, including the carbonyl carbon of the aldehyde, the carbons of the oxazole ring (C-3, C-4, C-5), and the methyl carbon.

¹⁵N NMR Spectroscopic Analysis

Experimental ¹⁵N NMR data for this compound is not present in the available literature. This specialized NMR technique would provide insight into the electronic environment of the nitrogen atom within the 1,2-oxazole ring, which is valuable for confirming the heterocyclic structure.

2D NMR Techniques (e.g., HMBC, ADEQUATE)

While 2D NMR experiments such as Heteronuclear Multiple Bond Correlation (HMBC) and ADEQUATE are crucial for unambiguously assigning ¹H and ¹³C signals and confirming the connectivity of the molecular structure, specific experimental data for this compound were not found in published sources. These techniques would be instrumental in correlating the aldehyde proton to the C-4 carbon and the methyl protons to the C-3 carbon of the oxazole ring.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Studies

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of a compound's molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's molecular mass, which is used to determine its elemental formula. For this compound, the molecular formula is established as C₅H₅NO₂. nih.gov The theoretical monoisotopic mass calculated from this formula can be compared to an experimental value to confirm the compound's identity with a high degree of confidence. nih.govuni.lu

PropertyValueReference
Molecular FormulaC₅H₅NO₂ nih.gov
Monoisotopic Mass (Da)111.032028402 nih.govuni.lu

Vibrational Spectroscopy

Vibrational spectroscopy probes the discrete energy levels associated with the molecular vibrations of a compound. Techniques such as FT-IR and Raman spectroscopy are instrumental in identifying functional groups and confirming the molecular skeleton of this compound.

Fourier-Transform Infrared (FT-IR) spectroscopy is a cornerstone technique for the identification of functional groups within a molecule. For this compound, the FT-IR spectrum is characterized by a series of absorption bands that correspond to the specific vibrational frequencies of its constituent bonds. While a definitive, published spectrum for this exact compound is not available in the reviewed literature, the expected characteristic absorption peaks can be inferred from analyses of structurally related compounds, including other aldehydes and heterocyclic systems like oxadiazoles (B1248032) and triazoles. researchgate.netajchem-a.com

The key vibrational modes anticipated for this compound include:

C-H Stretching: Aromatic C-H stretching vibrations from the oxazole ring are typically observed in the 3100–3000 cm⁻¹ region. ajchem-a.com Aliphatic C-H stretching from the methyl group would also be present.

C=O Stretching: A strong, sharp absorption band corresponding to the stretching vibration of the aldehydic carbonyl (C=O) group is one of the most prominent features, expected to appear in the region of 1710-1680 cm⁻¹. The exact position is influenced by the electronic effects of the oxazole ring.

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the oxazole ring and the aromatic C=C bond are expected to produce bands in the 1615–1480 cm⁻¹ range. ajchem-a.com These peaks are often mixed due to the conjugated nature of the ring system.

C-O Stretching: The C-O stretching vibrations of the ether linkage within the oxazole ring typically appear in the fingerprint region, around 1250-1150 cm⁻¹. ajchem-a.com

Aldehyde C-H Bending: The characteristic bending vibration of the aldehyde C-H bond may also be visible.

The following table summarizes the expected FT-IR absorption bands and their assignments based on data from analogous structures.

Functional GroupExpected Wavenumber (cm⁻¹)Vibrational Mode
Aromatic C-H3100 - 3000Stretching
Aldehyde C=O1710 - 1680Stretching
Ring C=N / C=C1615 - 1480Stretching
Ring C-O-C1250 - 1150Stretching
Methyl C-H~2960 / ~2870Asymmetric/Symmetric Stretching

This table is predictive and based on characteristic frequencies for the specified functional groups.

Electronic Spectroscopy

Electronic spectroscopy utilizes ultraviolet and visible light to probe the electronic structure of molecules, providing information on conjugation and the energy of electronic transitions.

UV-Visible spectroscopy of this compound is expected to reveal electronic transitions characteristic of its conjugated system, which includes the oxazole ring and the carbonyl group of the carbaldehyde substituent. The spectrum would likely be dominated by two main types of transitions:

π → π* Transitions: These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of aromatic and conjugated systems and are expected to result in strong absorption bands.

n → π* Transitions: These lower-energy transitions involve the excitation of a non-bonding electron (from the oxygen or nitrogen heteroatoms) to a π* antibonding orbital. These bands are typically weaker in intensity compared to π → π* transitions.

While specific experimental λmax values for this compound are not detailed in the available literature, studies on related heterocyclic compounds confirm these general absorption features. rsc.orgnih.gov The solvent environment can influence the position of these absorption maxima due to differential stabilization of the ground and excited states.

The potential for this compound to exhibit fluorescence is rooted in its heterocyclic structure. Many heterocyclic compounds, such as those containing triazole or benzothiadiazole moieties, are known to be fluorescent and are investigated for applications as molecular probes and sensors. rsc.orgnih.govnih.gov Fluorescence arises from the emission of a photon as the molecule relaxes from an excited electronic state back to the ground state.

Key photophysical properties that would be characterized in a full study include:

Emission Spectrum: The range of wavelengths at which the compound emits light upon excitation.

Quantum Yield (Φ): The ratio of photons emitted to photons absorbed, which quantifies the efficiency of the fluorescence process.

Stokes Shift: The difference in wavelength between the absorption maximum and the emission maximum.

However, specific experimental data on the fluorescence emission, quantum yield, or other photophysical properties of this compound are not available in the reviewed literature. Such characterization would be necessary to determine its utility as a fluorophore.

X-ray Diffraction for Solid-State Structural Elucidation

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides data on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π–π stacking.

Chiral Analytical Methods (e.g., HPLC) for Stereochemical Analysis

The stereochemistry of molecules is a critical aspect of chemical research, particularly in the fields of medicinal chemistry and materials science, as enantiomers of a chiral compound can exhibit significantly different biological activities and physical properties. While this compound itself is not chiral, its derivatives, which may be synthesized from it, can possess stereogenic centers. The enantioselective analysis of such chiral derivatives is crucial for understanding their properties and for quality control. High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs) is the most powerful and widely used technique for the separation and analysis of enantiomers.

Detailed research into the chiral separation of analogous heterocyclic compounds, such as isoxazolines and other azole derivatives, provides a strong framework for developing methods applicable to chiral derivatives of this compound. The success of a chiral separation by HPLC is highly dependent on the choice of the chiral stationary phase, the mobile phase composition, and the temperature.

Research Findings:

Studies on the enantioseparation of various isoxazoline (B3343090) racemates have demonstrated the effectiveness of perphenylcarbamate cyclodextrin-based CSPs. nih.gov The functionalities on the phenylcarbamate moiety of the cyclodextrin (B1172386) have been shown to greatly influence the chiral recognition and separation capabilities of the CSP. nih.gov For instance, a per(3-chloro-4-methylphenylcarbamate) cyclodextrin clicked CSP has shown excellent resolution for certain isoxazoline derivatives. nih.gov

Furthermore, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely successful for the chiral resolution of a broad range of compounds, including many heterocyclic structures. mdpi.comsemmelweis.hunih.gov Columns like Lux Cellulose-1, Lux Cellulose-3, Chiralpak IC, and Chiralpak AD have been successfully employed for the baseline separation of etoxazole (B1671765) enantiomers, a complex oxazole derivative, under both normal-phase and reversed-phase conditions. mdpi.com The choice between normal-phase (using nonpolar eluents like hexane/isopropanol) and reversed-phase (using polar eluents like methanol (B129727)/water or acetonitrile/water) HPLC can significantly impact the separation efficiency. mdpi.commdpi.com

In a study on the enantioseparation of new chiral azole compounds, including oxazole derivatives, a derivatized maltodextrin-based CSP (MaltoShell) was found to be highly effective, separating ten out of twelve new chiral azole compounds. researchgate.net This highlights the importance of screening a variety of CSPs to find the optimal conditions for a specific analyte. The structural features of the oxazole derivatives, such as the presence of electron-withdrawing groups, were observed to influence the retention and resolution factors, providing insights into the chiral recognition mechanisms. researchgate.net

The temperature of the column is another critical parameter that can affect chiral separations. Generally, lower temperatures lead to better resolution, although they may also result in longer retention times and broader peaks. mdpi.com Therefore, optimizing the temperature is a key aspect of method development.

While specific chiral HPLC methods for derivatives of this compound are not extensively documented in the public literature, the established methodologies for structurally related compounds provide a clear and detailed roadmap for their stereochemical analysis. The general approach would involve screening a selection of polysaccharide and cyclodextrin-based chiral stationary phases under various mobile phase conditions (normal-phase, reversed-phase, and polar organic modes) to achieve baseline separation of the enantiomers.

Hypothetical Chiral HPLC Separation Data for a Chiral Derivative of this compound:

The following tables present hypothetical data for the chiral separation of a notional chiral derivative, "Compound X," to illustrate the typical parameters and results obtained in such analyses.

Table 1: Screening of Chiral Stationary Phases for the Enantioseparation of Compound X

Chiral Stationary Phase (CSP) Mobile Phase Flow Rate (mL/min) Temperature (°C) Resolution (Rs)
Chiralpak AD-H Hexane/Isopropanol (90:10) 1.0 25 1.85
Chiralpak IC Hexane/Ethanol (85:15) 0.8 25 2.10
Lux Cellulose-1 Methanol/Water (80:20) 1.0 30 1.20

Table 2: Optimization of Mobile Phase Composition on MaltoShell CSP for Compound X

Mobile Phase (Heptane/Ethanol, v/v) Flow Rate (mL/min) Temperature (°C) Retention Time (min) - Enantiomer 1 Retention Time (min) - Enantiomer 2 Resolution (Rs)
90:10 1.0 25 8.5 9.8 2.15
85:15 1.0 25 7.2 8.1 2.38
80:20 1.0 25 6.1 6.8 2.55

These tables illustrate the systematic approach taken in developing a chiral HPLC method, involving the screening of different columns and the fine-tuning of the mobile phase to achieve optimal separation of the enantiomers.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemistry, providing a lens into the electronic world of molecules. These methods, rooted in quantum mechanics, can elucidate molecular geometries, energy levels, and the distribution of electrons, which are fundamental to a molecule's reactivity.

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) has become a popular computational method due to its balance of accuracy and computational cost. It is frequently used to investigate the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. nih.gov For a molecule like 3-methyl-1,2-oxazole-4-carbaldehyde, DFT could be employed to study a variety of reactions, such as nucleophilic additions to the aldehyde group or cycloaddition reactions involving the isoxazole (B147169) ring.

Although no specific DFT studies on the reaction mechanisms of this compound have been found, research on similar heterocyclic systems demonstrates the power of this approach. For instance, DFT has been used to analyze heterocyclization reactions to form 1,2,4-triazole (B32235) and 1,3,4-oxadiazole (B1194373) rings, providing insights into the energy barriers and the influence of electronic and steric effects. Such studies often reveal the step-by-step process of bond formation and breaking, offering a detailed molecular-level picture of the reaction pathway. nih.gov

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule, which includes the arrangement of its molecular orbitals (e.g., HOMO and LUMO), is a key determinant of its reactivity. Quantum chemical calculations can predict various electronic properties that help in understanding and predicting chemical behavior.

For this compound, computational methods could predict properties such as the electrostatic potential surface, which indicates regions of positive and negative charge, and atomic charges. These predictions would highlight the electrophilic nature of the aldehyde carbon and the potential for nucleophilic attack. While specific data for this compound is not available, general principles of electronic structure in heterocyclic aldehydes would apply.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations offer a way to study the motion and interactions of molecules over time. These techniques are valuable for understanding the behavior of molecules in different environments, such as in solution or interacting with biological macromolecules.

For this compound, molecular dynamics simulations could be used to study its conformational preferences and its interactions with solvent molecules. Such simulations can provide a dynamic picture of how the molecule behaves, which is complementary to the static picture provided by quantum chemical calculations. While specific molecular dynamics studies on this compound are not available, similar studies on other small organic molecules are common in the literature. nih.govscispace.comjapsr.in

Structure-Reactivity Relationship Predictions

By combining insights from quantum chemical calculations and molecular modeling, it is possible to predict structure-reactivity relationships. These relationships explain how changes in a molecule's structure affect its reactivity.

In the case of this compound, computational studies could explore how modifications to the methyl group or substitutions on the isoxazole ring would impact the reactivity of the aldehyde group. For example, the introduction of electron-withdrawing or electron-donating groups could alter the electrophilicity of the aldehyde carbon, and these effects can be quantified using computational methods. While no such specific predictive studies for this compound are currently available, the methodology is well-established in the field of computational chemistry.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes

The traditional synthesis of isoxazole (B147169) derivatives often involves multi-step procedures with the use of potentially hazardous reagents. The future of synthesizing 3-methyl-1,2-oxazole-4-carbaldehyde and its derivatives is increasingly focused on the principles of green chemistry, emphasizing the use of eco-friendly catalysts and solvents, and the development of one-pot, multi-component reactions (MCRs).

Recent advancements have highlighted the use of agro-waste-based catalysts and benign solvent systems for the synthesis of related isoxazole structures. For instance, a greener protocol for the synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones has been developed using an agro-waste catalyst (WEOFPA) in glycerol. nih.gov This approach and others using catalysts like tartaric acid in water, researchgate.net citric acid, orientjchem.org and recyclable Ag/SiO2, researchgate.net underscore a significant trend towards sustainability. These methods offer advantages such as operational simplicity, the avoidance of hazardous solvents, and high product yields. nih.govnih.gov Future research will likely focus on adapting these sustainable methodologies to directly produce this compound, potentially through the development of novel catalytic systems that can control the regioselectivity of the cyclization to favor the desired aldehyde product.

Catalyst/MethodSolventKey AdvantagesRelated Product Synthesized
Cu@Met-β‐CDWaterBenign, reusable, good yields, short reaction times3-Methyl-4-arylmethyleneisoxazol-5(4H)-ones
WEOFPA/GlycerolGlycerolAgro-waste based, eco-friendly, high yields3-Methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones
Tartaric AcidWaterAtom efficient, short reaction time, easy work-up3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
Citric AcidWaterEnvironmentally benign, high yields, mild conditions3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones
Ag/SiO2WaterRecyclable catalyst, high yield, organic solvent-free3-Methyl-4-(phenyl)methylene-isoxazole-5(4H)-ones

Exploration of New Reactivity Modes and Transformations

Beyond the established reactivity of the aldehyde and methyl groups, researchers are exploring novel transformations of the isoxazole ring itself. The inherent functionalities of this compound make it a prime candidate for cascade reactions, where a single synthetic operation triggers a sequence of bond-forming events.

Future investigations are expected to delve into the controlled ring-opening of the isoxazole core to generate versatile intermediates. This could be triggered by various stimuli, leading to the formation of new heterocyclic systems or functionalized acyclic compounds. Furthermore, the development of catalytic systems that can selectively activate specific C-H bonds on the oxazole (B20620) ring or the methyl group would open up new avenues for late-stage functionalization, allowing for the rapid diversification of the core structure. The exploration of photochemical and electrochemical methods could also unveil unprecedented reactivity patterns for this molecule.

Integration into Complex Multicomponent Reaction Systems

Multicomponent reactions (MCRs) have emerged as powerful tools in synthetic chemistry for the rapid construction of complex molecules from simple starting materials in a single step. The aldehyde functionality of this compound makes it an ideal candidate for integration into well-known MCRs such as the Ugi and Passerini reactions.

While the direct participation of this compound in such reactions is an area ripe for exploration, related studies on similar isoxazole-containing compounds provide a strong precedent. For example, the three-component reaction of 5-amino-3-methylisoxazole (B44965) with salicylaldehyde (B1680747) and N-aryl-3-oxobutanamides has been shown to yield complex chromane (B1220400) derivatives. beilstein-journals.org Future research will likely focus on utilizing this compound as the aldehyde component in these and other MCRs to generate libraries of novel, highly substituted molecules with potential biological activities. The isoxazole moiety would not only act as a structural scaffold but could also influence the stereochemical outcome of these reactions.

Advanced Applications in Chemical Biology and Materials Science (focused on synthetic aspects)

The inherent structural features of the 1,2-oxazole ring, including its ability to participate in hydrogen bonding and its relative stability, make it an attractive motif for the design of bioactive molecules and functional materials. The synthetic accessibility and functional handles of this compound position it as a key building block in these fields.

In chemical biology, this aldehyde can be used as a starting point for the synthesis of novel probes to study biological processes. For instance, it can be elaborated into more complex structures that can act as inhibitors of specific enzymes or as fluorescent labels for imaging. The isoxazole core is found in a number of compounds with interesting pharmacological properties, and the ability to readily modify the aldehyde and methyl groups of this compound allows for the systematic exploration of structure-activity relationships.

In materials science, the incorporation of the this compound unit into polymers or other macromolecules could impart unique properties. The polarity and rigidity of the isoxazole ring could influence the thermal and mechanical properties of the resulting materials. Furthermore, the aldehyde group provides a convenient point for post-polymerization modification, allowing for the creation of functional materials with tailored properties for applications in areas such as sensors, catalysis, and electronics.

Q & A

Q. What are the common synthetic routes for 3-methyl-1,2-oxazole-4-carbaldehyde, and what key parameters optimize yield and selectivity?

The synthesis typically involves cyclization reactions of precursor molecules, such as β-ketoaldehydes or α,β-unsaturated carbonyl compounds, with hydroxylamine derivatives. For example, a two-step protocol may include (1) condensation of methyl-substituted β-keto esters with hydroxylamine to form the oxazole ring and (2) oxidation of the intermediate to introduce the aldehyde group. Key parameters include:

  • Temperature control : Maintaining temperatures below 60°C during cyclization to avoid side reactions like over-oxidation .
  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction homogeneity and stabilize intermediates .
  • Catalyst use : Lewis acids (e.g., ZnCl₂) may accelerate cyclization .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

A combination of techniques is recommended:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm the aldehyde proton (δ 9.8–10.2 ppm) and oxazole ring carbons (δ 150–160 ppm for C-2 and C-4) .
  • IR spectroscopy : Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) validate functional groups .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 125.0473 for C₆H₇NO₂⁺) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound derivatives?

  • Molecular docking : Tools like AutoDock Vina simulate binding affinities to target proteins (e.g., kinases or enzymes). For instance, docking studies may reveal interactions between the aldehyde group and catalytic cysteine residues .
  • QSAR modeling : Quantitative structure-activity relationship (QSAR) models correlate substituent effects (e.g., methyl group position) with bioactivity. Parameters like logP and electrostatic potential maps guide derivative design .
  • ADMET prediction : Software such as SwissADME evaluates pharmacokinetic properties (e.g., metabolic stability) to prioritize candidates for in vitro testing .

Q. What challenges arise in determining the crystal structure of this compound using X-ray diffraction, and how can they be addressed?

Challenges include:

  • Crystal twinning : Common in small heterocycles due to flexible substituents. Mitigate by optimizing crystallization conditions (e.g., slow evaporation in ethyl acetate/hexane mixtures) .
  • Disorder in the aldehyde group : Refinement tools like SHELXL handle disorder via PART instructions and restrained isotropic displacement parameters .
  • Weak diffraction : Use synchrotron radiation or low-temperature (100 K) data collection to enhance resolution .

Q. How do reaction conditions such as solvent and temperature affect the kinetic stability of this compound in acetonitrile?

Kinetic studies (e.g., via ¹H NMR) reveal:

  • Temperature dependence : At 24.6°C, the compound exhibits a half-life of ~12 hours in CH₃CN, decreasing to ~6 hours at 44.9°C due to accelerated aldehyde oxidation .
  • Solvent polarity : Acetonitrile stabilizes the compound via dipole interactions, whereas protic solvents (e.g., methanol) promote degradation via nucleophilic attack on the aldehyde group .
  • Additive effects : Radical scavengers (e.g., BHT) extend stability by inhibiting autoxidation pathways .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.